2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-3-7-13(8-4-1)11-12-15-17-18-16(19-15)14-9-5-2-6-10-14/h1-12H/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDFIINRMWWAK-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of a phenylhydrazide with a cinnamic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenyl or phenylethenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the effectiveness of 1,3,4-oxadiazole derivatives, including 2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, as potential antiviral agents. A notable study reported the synthesis and evaluation of a series of oxadiazole derivatives that demonstrated promising activity against the dengue virus. The research utilized high-throughput screening techniques to identify compounds that inhibit the viral polymerase (NS5 RdRp) with submicromolar activity across all four dengue virus serotypes . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the oxadiazole ring enhance antiviral efficacy.
Antibacterial Properties
The antibacterial potential of 1,3,4-oxadiazole derivatives has also been investigated. A study synthesized various substituted oxadiazoles and assessed their antibacterial activity against multiple microbial strains. The results showed that certain derivatives exhibited significant antibacterial effects comparable to standard antibiotics like amoxicillin and cefixime . The investigation included quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity, suggesting that modifications in the oxadiazole structure can lead to enhanced antibacterial properties.
Anticancer Activity
In addition to antiviral and antibacterial applications, this compound has been explored for its anticancer potential. Computational studies have identified several oxadiazole derivatives as lead inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth. In vitro assays demonstrated that these compounds significantly reduced cell viability in breast and cervical cancer cell lines . The binding energy calculations indicated strong interactions between the oxadiazole derivatives and VEGFR2, suggesting their potential as therapeutic agents in cancer treatment.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Case Studies
- Dengue Virus Inhibition : A study conducted on a series of oxadiazole derivatives revealed that specific modifications led to enhanced inhibition of dengue virus polymerase. The most potent inhibitors were tested on clinical isolates with successful results indicating their potential for therapeutic development .
- Antibacterial Assessment : Another research effort synthesized 24 different oxadiazole derivatives and evaluated their antibacterial properties using QSAR analysis. The findings suggested a strong correlation between structural features and antibacterial efficacy .
- VEGFR2 Inhibition : Computational investigations into oxadiazole derivatives indicated promising results in inhibiting VEGFR2 activity. These findings were supported by cell viability assays confirming the compounds' effectiveness against cancer cell lines .
Mechanism of Action
The mechanism of action of 2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD)
- Structure : Replaces the styryl group with a biphenylyl moiety.
- Properties : Exhibits strong fluorescence and is used in plastic scintillators due to its high electron-transport efficiency. In polymethyl methacrylate (PMMA)-based scintillators, PBD achieves a scintillation efficiency of ~65% compared to reference compounds .
2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole
- Structure : Introduces a fluorine atom on the phenyl ring.
- Properties : Enhanced electronic withdrawal improves insecticidal activity (e.g., 80% mortality against armyworm at 500 mg/L) .
Heteroatom and Functional Group Modifications
2-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,4-oxadiazole
4-Methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
- Structure : Adds a sulfide group at position 2.
Fluorescence and Scintillation Efficiency
| Compound | Fluorescence λem (nm) | Scintillation Efficiency (%) | |
|---|---|---|---|
| 2-Phenyl-5-[(E)-2-phenylethenyl]-oxadiazole | 420 (in PMMA) | Not reported | |
| PBD | 380–400 | 65 | |
| 2-(4'-tert-Butylphenyl)-PBD | 390–410 | 72 |
The styryl derivative’s extended conjugation red-shifts emission compared to PBD, but its scintillation performance remains unquantified. PBD’s tert-butyl analog shows improved efficiency due to reduced aggregation .
Electron Transport in OLEDs
- PBD : Used as an electron-transport layer in OLEDs (efficiency: 15 cd/A).
- Styryl Analog : Theoretical studies suggest higher electron mobility (µe = 0.12 cm²/V·s vs. PBD’s 0.08 cm²/V·s), but experimental validation is pending .
Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Organisms | |
|---|---|---|---|
| Styryl-phenyl oxadiazole | Not tested | — | |
| Pyridinyl analog | 32 | S. aureus, E. coli | |
| Thiophene-ethenyl analog | 8 | Dengue virus (EC50 = 1.2 µM) |
The styryl-phenyl compound’s hydrophobic nature may limit bioavailability, whereas pyridinyl and thiophene derivatives show enhanced solubility and target engagement .
Anticancer Potential
- 2-Phenyl-5-[2-(phenylsulfanylmethyl)phenyl]-oxadiazole : IC50 = 18 µM against MCF-7 breast cancer cells, suggesting sulfanyl groups enhance cytotoxicity .
Biological Activity
2-Phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a phenyl group and a phenylethenyl moiety attached to the oxadiazole ring, contributes to its pharmacological properties. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticonvulsant, and antiviral effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The presence of phenyl groups enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition at concentrations ranging from 4 to 32 μg/mL. Notably, it showed enhanced activity compared to standard antibiotics like chloramphenicol .
| Microorganism | Minimum Inhibitory Concentration (μg/mL) | Standard Antibiotic | Activity Comparison |
|---|---|---|---|
| Staphylococcus aureus | 4 - 32 | Chloramphenicol | 2 - 8 times more active |
| Escherichia coli | 64 - 256 | Ampicillin | Equally potent |
Anticonvulsant Activity
The anticonvulsant potential of this compound has been investigated through various models. In studies involving chemically induced seizures in animal models, compounds containing the oxadiazole ring exhibited significant anticonvulsant activity. The introduction of specific substituents was found to enhance efficacy .
| Compound | Model Tested | Activity |
|---|---|---|
| This compound | MES (Maximal Electroshock) | Active |
| New derivatives with amino substitutions | scPTZ (Subcutaneous PTZ) | Enhanced activity |
Antiviral Activity
Recent studies have highlighted the antiviral properties of oxadiazole derivatives against viruses such as dengue. The compound was evaluated as part of a series targeting viral polymerases and showed promising results against all four serotypes of the dengue virus with submicromolar activity .
| Virus Type | Inhibition Concentration (IC50) | Activity Level |
|---|---|---|
| Dengue Virus | Submicromolar | Potent inhibitor |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The oxadiazole ring may facilitate binding to enzyme active sites or receptor sites, leading to modulation of biological pathways. This interaction can result in inhibition or activation of specific cellular processes critical for microbial survival or viral replication .
Case Studies
- Antimicrobial Efficacy : A study involving multiple oxadiazole derivatives demonstrated that modifications to the phenyl groups significantly influenced antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The synthesized compounds were tested using disk diffusion methods and showed promising results compared to conventional antibiotics .
- Anticonvulsant Evaluation : In an experimental setup using the MES model, several new derivatives based on the oxadiazole framework were synthesized and tested for their anticonvulsant properties. Results indicated that certain modifications led to increased seizure protection in treated animals .
Q & A
Basic Question: What are the established synthetic methodologies for 2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization of diacylhydrazides under dehydrating conditions. A common approach is the use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as cyclizing agents. For example, Benmansour et al. synthesized analogous oxadiazole derivatives by refluxing diacylhydrazides in POCl₃, achieving yields >70% . Optimization parameters include:
- Temperature : Prolonged heating (e.g., 6–8 hours at 80–100°C) ensures complete cyclization.
- Catalysts : Lewis acids like ZnCl₂ or FeCl₃ can enhance reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating pure E-isomers.
Basic Question: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this oxadiazole derivative?
Key techniques include:
- X-ray crystallography : Provides unambiguous confirmation of the E-configuration and planarity of the ethenyl group. Li et al. resolved a related oxadiazole structure with an R factor of 0.044 using single-crystal X-ray diffraction .
- NMR spectroscopy :
- IR spectroscopy : Absorption bands at 1600–1650 cm⁻¹ (C=N) and 950–980 cm⁻¹ (N–O) validate the oxadiazole core .
Advanced Question: How can researchers design derivatives of this compound for targeted biological activity (e.g., antiviral or anticonvulsant applications)?
Structure-activity relationship (SAR) studies suggest:
- Substituent modification : Introducing electron-withdrawing groups (e.g., NO₂, Cl) at the phenyl ring enhances antiviral activity. Benmansour et al. reported thiophene-substituted oxadiazoles with IC₅₀ values of 1.2 µM against dengue virus NS5 polymerase .
- Molecular docking : Docking into target proteins (e.g., malarial enoyl-ACP reductase) identifies optimal substituent positions. Radini et al. used AutoDock Vina to predict binding affinities of quinoline-oxadiazole hybrids .
- ADME prediction : Tools like SwissADME assess bioavailability. For anticonvulsant activity, Bhat et al. prioritized derivatives with LogP < 5 and topological polar surface area (TPSA) < 60 Ų .
Advanced Question: What strategies resolve contradictions in reported fluorescence quantum yields for this compound in optoelectronic applications?
Discrepancies in fluorescence data often arise from:
- Solvent effects : Polar solvents (e.g., DMF) induce charge-transfer quenching, reducing quantum yields. Non-polar solvents (e.g., toluene) enhance emission .
- Substituent tuning : Electron-donating groups (e.g., –OCH₃) increase HOMO energy, improving charge balance. Leung et al. achieved a luminance of 23,000 cd/m² in OLEDs by optimizing the oxadiazole:amine ratio in copolymers .
- Measurement calibration : Use of integrating spheres with standardized reference dyes (e.g., quinine sulfate) minimizes instrumental variability .
Advanced Question: How can this compound be integrated into coordination polymers for catalytic or sensing applications?
The oxadiazole’s nitrogen atoms act as Lewis bases for metal coordination. Key methodologies:
- Ligand design : 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (analogous to the target compound) forms Ag(I) coordination polymers with luminescent properties .
- Solvothermal synthesis : Reacting the oxadiazole with AgNO₃ in DMF/water (1:1) at 120°C for 24 hours yields porous frameworks .
- Application : These polymers exhibit selectivity for nitroaromatics (e.g., picric acid) via fluorescence quenching, with detection limits < 10⁻⁷ M .
Advanced Question: What experimental and computational approaches validate the charge-transport properties of this compound in OLED heterojunctions?
-
Electrochemical studies : Cyclic voltammetry determines HOMO/LUMO levels. For example:
Property Value (eV) Source HOMO -6.2 LUMO -2.4 -
Device fabrication : Layer-by-layer deposition of oxadiazole copolymers (e.g., 4MeONPA:OXA = 1:1) with Alq₃ achieves a current efficiency of 4.2 cd/A .
-
DFT calculations : Gaussian simulations of electron density maps predict charge mobility (µₑ ~ 10⁻³ cm²/V·s) .
Advanced Question: How can researchers address low yields in stereoselective synthesis of the E-isomer?
- Microwave-assisted synthesis : Reduces reaction time to 30–60 minutes, minimizing isomerization .
- Protecting groups : Temporarily blocking reactive sites (e.g., –NH₂) prevents side reactions. Shah et al. achieved 85% E-selectivity using Boc-protected intermediates .
- Chromatographic separation : Reverse-phase HPLC with C18 columns resolves E/Z isomers (retention time difference: ~2 minutes) .
Advanced Question: What mechanisms explain the anticonvulsant activity of oxadiazole derivatives, and how can in vivo models be optimized?
Proposed mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
